![molecular formula C7H16ClNO2 B2368002 [3-(Hydroxymethyl)piperidin-3-yl]methanol;hydrochloride CAS No. 2416234-50-7](/img/structure/B2368002.png)
[3-(Hydroxymethyl)piperidin-3-yl]methanol;hydrochloride
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Description
“[3-(Hydroxymethyl)piperidin-3-yl]methanol;hydrochloride” is a chemical compound with the CAS Number: 2416234-50-7 . It has a molecular weight of 181.66 . The IUPAC name for this compound is piperidine-3,3-diyldimethanol hydrochloride .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications
- Piperidine derivatives play a crucial role in drug development due to their prevalence in pharmaceuticals. Researchers explore the synthesis of substituted piperidines for potential drug candidates .
- Scientists investigate efficient methods for synthesizing piperidines. Recent advances include cobalt-catalyzed hydrogenation using titanium nanoparticles and melamine .
- Piperine, a natural piperidine alkaloid, exhibits antioxidant action . While not directly related to ENAH93E75B07 , this highlights the broader impact of piperidines.
Medicinal Chemistry and Drug Design
Catalysis and Organic Synthesis
Antioxidant Properties and Beyond
properties
IUPAC Name |
[3-(hydroxymethyl)piperidin-3-yl]methanol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c9-5-7(6-10)2-1-3-8-4-7;/h8-10H,1-6H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWJIQXZJXQCRGG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)(CO)CO.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(Hydroxymethyl)piperidin-3-yl]methanol;hydrochloride |
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